Iofetamine (123I)
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Overview
Description
Iofetamine I-123, also known as N-isopropyl-(123I)-p-iodoamphetamine, is a lipid-soluble amine and radiopharmaceutical drug. It is primarily used in cerebral blood perfusion imaging with single-photon emission computed tomography (SPECT). This compound is labeled with the radioactive isotope iodine-123 and is approved for use in the United States as a diagnostic aid in determining the localization of and in the evaluation of non-lacunar stroke and complex partial seizures, as well as in the early diagnosis of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iofetamine I-123 is synthesized through isotopic exchange with [123I]Nal. The compound is formulated in an isotonic aqueous NaCl solution containing 1 mCi/ml iofetamine HCl I 123, 0.15 mg/ml iofetamine HCl carrier, and phosphate buffer for pH control . The preparation involves the use of ethyl acetate extraction of the metabolites from tissue samples acidified with perchloric acid, followed by separation of the mixture by high-performance liquid chromatography .
Industrial Production Methods: The industrial production of iodine-123, the radioactive isotope used in iofetamine I-123, involves bombarding Xenon-124 with a proton in a cyclotron. Xenon-124 either absorbs the proton and loses a proton and a neutron to form Xenon-123, or absorbs the proton and loses two neutrons to form Cesium-123 .
Chemical Reactions Analysis
Types of Reactions: Iofetamine I-123 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s high lipophilicity allows it to rapidly penetrate the blood-brain barrier, making it effective for cerebral imaging .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of iofetamine I-123 include [123I]Nal, ethyl acetate, and perchloric acid. High-performance liquid chromatography is often employed to separate and quantify the radioactive components .
Major Products Formed: The major products formed from the reactions of iofetamine I-123 include its metabolites, which are extracted and analyzed using high-performance liquid chromatography .
Scientific Research Applications
Iofetamine I-123 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in cerebral blood perfusion imaging with SPECT, which is more widely available than positron emission tomography and complements anatomic visualization with X-ray computed tomography or magnetic resonance imaging . The compound is rapidly taken up by the lungs and redistributed to the liver and brain, making it useful for diagnosing and studying various neurological conditions, including stroke, dementia, and epilepsy .
Mechanism of Action
Iofetamine I-123 exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, as well as inducing the release of these neurotransmitters and dopamine. This mechanism is similar to other amphetamines like d-amphetamine and p-chloroamphetamine . The compound’s high lipophilicity allows it to rapidly penetrate the blood-brain barrier, leading to its localization in the brain . The precise mechanism of localization is believed to result from nonspecific receptor binding .
Comparison with Similar Compounds
Iofetamine I-123 is unique compared to other similar compounds due to its specific use in cerebral blood perfusion imaging with SPECT. Similar compounds include p-iodoamphetamine and N-isopropylamphetamine, which also possess high lipophilicity and can penetrate the blood-brain barrier . iofetamine I-123 is specifically labeled with iodine-123, making it particularly suitable for diagnostic imaging .
Properties
CAS No. |
75917-92-9 |
---|---|
Molecular Formula |
C12H18IN |
Molecular Weight |
299.18 g/mol |
IUPAC Name |
1-(4-(123I)iodanylphenyl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C12H18IN/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3/i13-4 |
InChI Key |
ISEHJSHTIVKELA-DCWJVSPSSA-N |
SMILES |
CC(C)NC(C)CC1=CC=C(C=C1)I |
Isomeric SMILES |
CC(C)NC(C)CC1=CC=C(C=C1)[123I] |
Canonical SMILES |
CC(C)NC(C)CC1=CC=C(C=C1)I |
Key on ui other cas no. |
75917-92-9 |
Synonyms |
Hydrochloride, I-123 Iofetamine I-123 Iofetamine Hydrochloride I-123, Iofetamine Iodine 123 IMP Iodine-123-IMP Iofetamine Iofetamine Hydrochloride, I 123 Iofetamine Hydrochloride, I-123 Iofetamine I 123 Iofetamine I-123 N Isopropyl p iodoamphetamine N-Isopropyl-p-(Iodine-123)-Iodoamphetamine N-Isopropyl-p-iodoamphetamine N-Isopropyl-p-iodoamphetamine (I123) Hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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